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Compound of Interest

Compound Name: CH-Fubiata

Cat. No.: B10829044

Audience: Researchers, scientists, and drug development professionals.
Introduction

CH-Fubiata is a synthetic cannabinoid featuring an N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-
yl)acetamide structure.[1] As novel psychoactive substances (NPS) with uncharacterized
pharmacological and toxicological profiles continue to emerge, the unambiguous determination
of their chemical structure is a critical first step for both forensic identification and
pharmacological assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable and powerful analytical technique for the complete structural characterization of
such novel compounds, providing detailed information about the carbon-hydrogen framework
and the spatial arrangement of atoms.[2][3] This application note provides a comprehensive
guide to the structural elucidation of CH-Fubiata using a suite of one-dimensional (1D) and
two-dimensional (2D) NMR experiments.

Summary of NMR Strategy

A systematic approach employing multiple NMR experiments is essential for the complete and
accurate assignment of all proton (*H) and carbon (13C) signals of CH-Fubiata. The standard
dataset for structural elucidation includes:

e 1D H NMR: To identify the types and relative numbers of protons.[4]
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e 1D 13C NMR (with DEPT): To determine the number and types of carbon atoms (CHs, CHz,
CH, C).

e 2D COSY (Correlation Spectroscopy): To identify protons that are coupled to each other,
typically through 2-3 bonds.

e 2D HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly
attached to which carbon atoms.

e 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-4 bond)
correlations between protons and carbons, which is key to connecting molecular fragments.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to
each other in space, providing insights into the 3D structure and stereochemistry.

Data Presentation

The following tables summarize the hypothetical quantitative NMR data for CH-Fubiata,
acquired in CDClIs at 500 MHz.

Table 1. 'H NMR Data for CH-Fubiata (500 MHz, CDClIs)
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. . Coupling
Atom No. Chemical Shift Multiplicity Constant (J, Integration
(3, ppm)
Hz)

H-2 7.15 S - 1H
H-4 7.65 d 7.9 1H
H-5 7.20 t 7.5 1H
H-6 7.12 t 7.5 1H
H-7 7.30 d 8.1 1H
H-1' 5.30 S - 2H
H-2', H-6' 7.18 t 8.6 2H
H-3', H-5' 7.00 t 8.6 2H
H-1" 3.80 S - 2H
H-2" 5.40 d 7.8 1H (NH)
H-3" 3.75 m - 1H
H-4"a, H-8"a 1.85 m - 2H
H-4"b, H-8"b 1.65 m - 2H
H-5"a, H-7"a 1.75 m - 2H
H-5"b, H-7"b 1.30 m - 2H
H-6"a 1.60 m - 1H
H-6"b 1.15 m - 1H

Table 2: 3C NMR and DEPT-135 Data for CH-Fubiata (125 MHz, CDCIs)
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Atom No. Chemical Shift (6, ppm) DEPT-135
C-2 123.5 CH
C-3 110.0 C
C-3a 128.0 C
C-14 120.0 CH
C-5 122.5 CH
C-6 121.0 CH
C-7 111.0 CH
C-7a 136.5 C
C-1 49.5 CH2
c-1" 133.0 C
Cc-2', C-6' 129.0 CH
C-3, C-5 115.5 (d, J=21.5 Hz) CH
c-4 162.0 (d, J=245.0 Hz) C
c-1" 32.0 CH2
c-2" 171.0 C
c-3" 48.5 CH
C-4", C-8" 33.0 CH2
c-5", C-7" 25.0 CH:
Cc-6" 26.0 CH2

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below.

1. Sample Preparation
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Weigh 5-10 mg of CH-Fubiata reference standard.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.
. General Instrument Parameters
Spectrometer: 500 MHz NMR Spectrometer with a cryoprobe.
Solvent: CDClsz

Temperature: 298 K
. Protocol for 1D *H NMR

Pulse Sequence: zg30 (Bruker)

Spectral Width (SWH): 20 ppm (10,000 Hz)
Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 3.28 s

Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
Perform Fourier transform, phase correction, and baseline correction. Calibrate the spectrum
by setting the TMS peak to 0.00 ppm.

. Protocol for 1D 3C{*H} NMR
Pulse Sequence: zgpg30 (Bruker) with proton decoupling
Spectral Width (SWH): 240 ppm (30,000 Hz)

Number of Scans (NS): 1024
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Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 1.1 s

Processing: Apply an exponential window function with LB = 1.0 Hz. Perform Fourier
transform, phase correction, and baseline correction.

. Protocol for 2D DQF-COSY

Pulse Sequence: cosygpqf (Bruker)

Spectral Width (SWH): 12 ppm in both F1 and F2 dimensions

Data Points (TD): 2048 in F2, 512 in F1

Number of Scans (NS): 8

Relaxation Delay (D1): 1.5 s

Processing: Apply a sine-squared window function in both dimensions. Perform Fourier
transform, symmetrization, and baseline correction.

. Protocol for 2D HSQC

Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) for phase-sensitive editing

Spectral Width (SWH): 12 ppm in F2 (*H), 160 ppm in F1 (13C)

Data Points (TD): 2048 in F2, 256 in F1

Number of Scans (NS): 4

Relaxation Delay (D1): 1.5 s

1JCH Coupling Constant: Optimized for 145 Hz

Processing: Apply a QSINE window function (SSB=2) in both dimensions. Perform Fourier
transform and baseline correction.
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7. Protocol for 2D HMBC

e Pulse Sequence: hmbcgpndgf (Bruker)

e Spectral Width (SWH): 12 ppm in F2 (*H), 220 ppm in F1 (33C)
e Data Points (TD): 2048 in F2, 512 in F1

e Number of Scans (NS): 16

o Relaxation Delay (D1): 1.5s

e Long-Range Coupling Constant ("JCH): Optimized for 8 Hz

e Processing: Apply a sine-squared window function in both dimensions. Perform Fourier
transform and baseline correction.

Visualizations

The following diagrams illustrate the workflow and logical connections used in the structural
elucidation of CH-Fubiata.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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